molecular formula C18H19N3O4S2 B2673970 N-cyclopropyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898448-33-4

N-cyclopropyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2673970
CAS No.: 898448-33-4
M. Wt: 405.49
InChI Key: INIKEFNUKVDWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonyl chloride. This intermediate is then reacted with a tetrahydroquinoline derivative under controlled conditions to form the desired product. Common reagents used in these reactions include phosphorus pentasulfide and various catalysts to facilitate the formation of the sulfonyl and cyclopropyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-cyclopropyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to multiple targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-sulfonyl chloride and thiophene-2-carboxylic acid share structural similarities.

    Tetrahydroquinoline derivatives: Compounds such as tetrahydroquinoline-7-carboxylic acid and its derivatives.

Uniqueness

N-cyclopropyl-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is unique due to its combination of cyclopropyl, thiophene, and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-cyclopropyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c22-17(19-13-7-8-13)18(23)20-14-6-5-12-3-1-9-21(15(12)11-14)27(24,25)16-4-2-10-26-16/h2,4-6,10-11,13H,1,3,7-9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIKEFNUKVDWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3CC3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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